

The Role of (2S,4R)-DS89002333 in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2S,4R)-DS89002333

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Abstract

(2S,4R)-DS89002333 is a potent, orally active small molecule inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document provides a comprehensive technical overview of its mechanism of action, its role in cell signaling, and the experimental methodologies used to characterize its activity. **(2S,4R)-DS89002333** has demonstrated significant anti-tumor effects in preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer driven by a specific gene fusion involving PRKACA. This guide will detail the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visualizations of the signaling pathways it modulates.

Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults.[1] A defining molecular characteristic of most FL-HCC tumors is the presence of a somatic deletion that results in a fusion of the DNAJB1 gene to the PRKACA gene.[1] This DNAJB1-PRKACA fusion gene produces a

chimeric protein with constitutive (unregulated) protein kinase A (PKA) activity.[2][3] This aberrant kinase activity is a key driver of tumorigenesis in FL-HCC.[2][3]

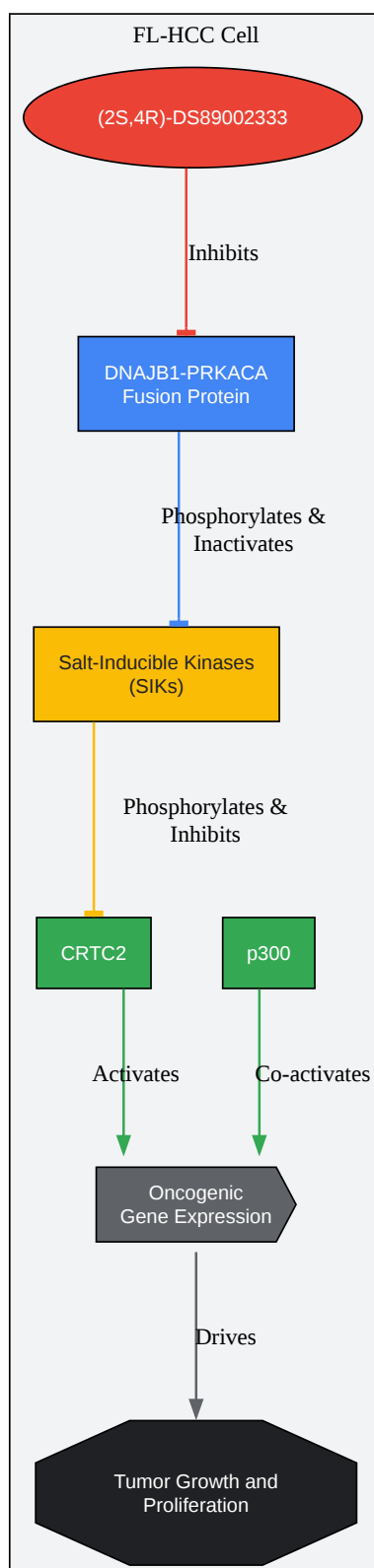
(2S,4R)-DS89002333 has emerged as a promising therapeutic agent that directly targets this oncogenic driver. By potently and selectively inhibiting the catalytic activity of PRKACA, **(2S,4R)-DS89002333** effectively blocks the downstream signaling pathways that promote cancer cell growth and survival.[1][4][5]

Mechanism of Action and Signaling Pathway

The primary molecular target of **(2S,4R)-DS89002333** is the catalytic subunit of Protein Kinase A (PKA), PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to uncontrolled PKA signaling. A critical downstream effect of this constitutive PKA activity is the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs).[3][6]

The inactivation of SIKs has a profound impact on gene expression. Normally, SIKs phosphorylate and thereby inhibit the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). When SIKs are inactivated by the DNAJB1-PRKACA fusion protein, CRTC2 is no longer suppressed. It can then translocate to the nucleus and, in conjunction with the acetyltransferase p300, activate the transcription of genes that drive cell proliferation and survival.[3][6]

(2S,4R)-DS89002333 intervenes at the apex of this pathway by directly inhibiting the kinase activity of the DNAJB1-PRKACA fusion protein. This restores the activity of SIKs, leading to the inhibition of CRTC2 and the suppression of oncogenic gene expression.



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- To cite this document: BenchChem. [The Role of (2S,4R)-DS89002333 in Cell Signaling: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15543442/docs#the-role-of-2s-4r-ds89002333-in-cell-signaling-a-technical-guide\]](https://www.benchchem.com/product/b15543442/docs#the-role-of-2s-4r-ds89002333-in-cell-signaling-a-technical-guide)

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